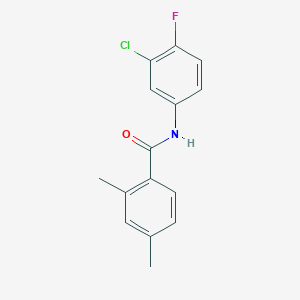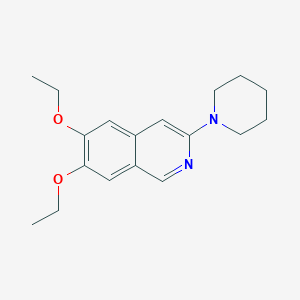![molecular formula C15H14ClFN2O3S2 B5761325 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves the inhibition of PDE-5 activity. PDE-5 is an enzyme that breaks down cGMP, which is a signaling molecule that regulates smooth muscle relaxation and vasodilation. By inhibiting PDE-5, this compound increases the levels of cGMP, leading to increased smooth muscle relaxation and vasodilation. This mechanism of action is responsible for the therapeutic effects of this compound in conditions such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, leading to smooth muscle relaxation and vasodilation. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory effects on PDE-5 activity, its well-established mechanism of action, and its wide availability. The limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine. These include:
1. Investigation of the potential therapeutic effects of this compound in other conditions, such as heart failure and chronic obstructive pulmonary disease.
2. Development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential side effects and toxicity of this compound in animal models and humans.
4. Investigation of the role of PDE-5 inhibition in the regulation of other signaling pathways in the body.
Conclusion:
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound that has been extensively used in scientific research. It has potent inhibitory effects on PDE-5 activity, and has been used as a tool to study the role of PDE-5 in various physiological and pathological conditions. This compound has a well-established mechanism of action, and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including investigation of its potential therapeutic effects in other conditions, development of new analogs, investigation of its toxicity, and investigation of its role in the regulation of other signaling pathways.
Métodos De Síntesis
The synthesis of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively used in scientific research. It has been shown to have potent inhibitory effects on the activity of phosphodiesterase-5 (PDE-5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has been used as a tool to study the role of PDE-5 in various physiological and pathological conditions, such as erectile dysfunction, pulmonary hypertension, and heart failure.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-14-6-5-13(23-14)15(20)18-7-9-19(10-8-18)24(21,22)12-3-1-11(17)2-4-12/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZSDMZTVNQOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)




![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
